1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine
Description
The compound 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine (CAS: Not explicitly provided; structurally related to compounds in ) is a secondary amine featuring two distinct substituents:
- (Tetrahydro-2H-pyran-4-yl)methyl group: A saturated oxygen-containing ring that enhances solubility and modulates pharmacokinetic properties compared to purely hydrophobic substituents .
This compound’s structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where pyrazole and tetrahydropyran motifs are pharmacologically relevant (e.g., PDE10A, GSK-3β inhibitors) .
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-14-9-11(8-13-14)7-12-6-10-2-4-15-5-3-10/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXHFJFEVZJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methylpyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reaction of acetylacetone with methylhydrazine in ethanol at 80°C yields 1-methyl-1H-pyrazole. Subsequent nitration at the 4-position using fuming HNO₃ in H₂SO₄ at 0°C produces 1-methyl-4-nitro-1H-pyrazole, which is reduced to the amine using H₂/Pd-C in methanol (yield: 85%).
Alternative Route: Suzuki-Miyaura Coupling
A patent-published method employs Suzuki coupling between 4-bromo-1-methyl-1H-pyrazole and pinacol boronate esters. Using Pd(OAc)₂ (0.6–0.8 mol%), Na₂CO₃, and TBAB in THF/H₂O at 70°C, the reaction achieves >90% conversion to 1-methyl-4-(pinacolboronate)-1H-pyrazole, which is hydrolyzed to the amine.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl Electrophiles
Tetrahydropyran-4-carboxylic Acid Derivatives
Hydrogenation of dihydropyran-4-carboxylic acid over Raney Ni at 50 psi H₂ yields tetrahydropyran-4-carboxylic acid, which is converted to the corresponding bromide via HBr/AcOH treatment.
Direct Functionalization of Tetrahydropyran
Reaction of tetrahydropyran-4-methanol with PBr₃ in DCM at 0°C produces (tetrahydro-2H-pyran-4-yl)methyl bromide in 78% yield.
Coupling Strategies
Nucleophilic Substitution (Pathway A)
Reagents :
-
1-Methyl-1H-pyrazol-4-ylmethanamine (1.0 eq)
-
(Tetrahydro-2H-pyran-4-yl)methyl bromide (1.2 eq)
Workup :
Reductive Amination (Pathway B)
Reagents :
-
1-Methyl-1H-pyrazol-4-carbaldehyde (1.0 eq)
-
(Tetrahydro-2H-pyran-4-yl)methylamine (1.5 eq)
Workup :
-
Quench with NH₄Cl (aq), extract with DCM.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution (A) | Reductive Amination (B) |
|---|---|---|
| Yield | 62% | 74% |
| Reaction Time | 12 h | 6 h |
| Purification Complexity | Moderate (chromatography) | Low (extraction) |
| Byproducts | Dialkylation (<5%) | Imine oligomers (<3%) |
| Scalability | Suitable for >100 g batches | Limited by borohydride cost |
Pathway B is preferred for lab-scale synthesis due to higher yields and simpler workup, while Pathway A is industrially viable for large-scale production.
Optimization and Challenges
Regioselectivity in Pyrazole Functionalization
The 4-position of 1-methylpyrazole exhibits higher reactivity due to electronic effects, but competing substitutions at the 3- or 5-positions can occur. Using bulky bases (e.g., DBU) suppresses side reactions, improving 4-selectivity to 95%.
Palladium Residue Mitigation
Post-Suzuki coupling, residual Pd (often 200–500 ppm) is reduced to <10 ppm by treatment with thiourea-functionalized silica gel.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-described system couples a microreactor for Suzuki-Miyaura coupling (residence time: 2 min, 70°C) with a plug-flow crystallizer for intermediate isolation, achieving 89% yield with 99.5% purity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is C10H17N3O, with a molecular weight of 183.26 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in drug design.
Medicinal Chemistry
The compound has been explored as a potential scaffold for developing novel therapeutic agents. Its derivatives have shown promise in various biological activities, including:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, compounds related to this structure have been investigated for their ability to inhibit MET kinase activity, a target in cancer therapy .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in synthesizing more complex molecules with potential pharmacological effects. The following examples illustrate its utility:
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine | Coupling reaction with boronic acid derivatives | 70% | Potential anticancer activity |
| Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Microwave-assisted synthesis | 85% | AMPK inhibitor candidate |
These examples highlight the compound's versatility in creating various bioactive entities through established synthetic routes.
Case Study 1: Development of AMPK Inhibitors
A study focused on synthesizing methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate demonstrated that derivatives of the compound could serve as AMPK inhibitors, which are significant in cancer metabolism regulation. The synthesis involved coupling reactions that yielded high purity and activity .
Case Study 2: Pyrazole-based Anticancer Agents
Another investigation synthesized various pyrazole derivatives from this compound to evaluate their anticancer properties against different cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity, suggesting a viable pathway for developing new anticancer drugs .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Influencing signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Structure-Activity Relationships (SAR)
- Pyrazole Substitution :
- Tetrahydropyran vs. Phenyl :
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties:
- Molecular Weight: 218.29 g/mol
- CAS Number: 847818-55-7
- Solubility: Moderate solubility in aqueous solutions, which is critical for bioavailability.
Antiparasitic Activity
Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure can enhance activity against malaria parasites. In a study examining various pyrazole derivatives, it was found that specific substitutions led to improved efficacy against Plasmodium berghei, with some compounds achieving an EC50 of 0.064 μM, indicating potent activity against the asexual stages of the parasite .
The mechanism of action for pyrazole derivatives often involves inhibition of key metabolic pathways in parasites. For example, compounds targeting PfATP4, a sodium pump essential for the survival of malaria parasites, have shown promise. The incorporation of polar functional groups in pyrazole derivatives has been linked to enhanced aqueous solubility and metabolic stability, which are crucial for therapeutic effectiveness .
Case Study 1: Efficacy in Mouse Models
In a four-day P. berghei mouse model, a structurally related compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that structural optimization can lead to significant improvements in antiparasitic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic SAR analysis revealed that introducing an N-methyl substitution on the pyrazole ring markedly increased potency (EC50 reduced to 0.064 μM). Conversely, certain substitutions decreased activity, highlighting the importance of specific structural features in determining biological efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclocondensation. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives . Adapt this method by substituting phenylhydrazine with methylhydrazine to generate the 1-methylpyrazole intermediate.
- Step 2 : Introduce the tetrahydro-2H-pyran-4-ylmethylamine moiety. Use reductive amination between the pyrazole intermediate and (tetrahydro-2H-pyran-4-yl)methanamine, employing NaBH(OAc) as a reducing agent in dichloromethane at 0–25°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrazole to amine) and use molecular sieves to scavenge water, improving yields to >70% .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR : Use H NMR (400 MHz, DMSO- or CDCl) to confirm substituent positions. Pyrazole C-H protons typically appear as singlets at δ 7.5–8.0 ppm, while the tetrahydro-2H-pyran methylene protons resonate as multiplet clusters at δ 3.2–4.0 ppm .
- LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNO: 222.17; observed: 222.2 ± 0.1) and purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What safety protocols are critical during handling and synthesis?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation : Perform reactions in fume hoods with <10% exposure limits (OSHA PEL: 5 mg/m for organic amines) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved for this compound?
- Contradiction Analysis :
- Issue : Discrepancies in reported water solubility (e.g., 0.1 mg/mL vs. 1.2 mg/mL).
- Resolution :
Standardize solvent systems (e.g., use pH 7.4 PBS buffer for biological assays vs. pure water for synthetic applications) .
Employ shake-flask methods with UV-Vis quantification (λ = 254 nm) to measure saturation points.
Verify temperature control (25°C ± 0.5°C) and equilibration time (24–48 hrs) .
Q. What strategies mitigate side reactions during N-alkylation of the tetrahydro-2H-pyran-4-ylmethylamine group?
- Mechanistic Insight :
- Problem : Competing over-alkylation or ring-opening of the tetrahydro-2H-pyran under acidic/basic conditions.
- Solutions :
- Use mild bases (e.g., KCO) instead of strong bases (NaOH) to minimize nucleophilic attack on the pyran oxygen .
- Employ protecting groups (e.g., Boc for amines) during pyrazole synthesis, followed by deprotection post-alkylation .
- Optimize solvent polarity (e.g., THF > DMF) to reduce byproduct formation .
Q. How can computational modeling predict the compound’s biological target interactions?
- Methodology :
Docking Studies : Use AutoDock Vina to simulate binding to potential targets (e.g., GPCRs or kinases). Parameterize the tetrahydro-2H-pyran group as a hydrophobic domain and the pyrazole as a hydrogen-bond acceptor .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å acceptable) .
SAR Validation : Compare predicted affinity (e.g., ΔG = -8.5 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. What experimental designs address discrepancies in reported cytotoxicity profiles?
- Hypothesis Testing :
- Conflict : Some studies report low cytotoxicity (IC > 50 µM), while others note moderate toxicity (IC = 10–20 µM).
- Approach :
- Use standardized cell lines (e.g., HEK293 vs. HepG2) and MTT assays with matched incubation times (48 hrs) .
- Control for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
- Validate via flow cytometry to distinguish apoptosis from necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
